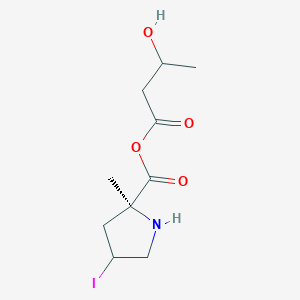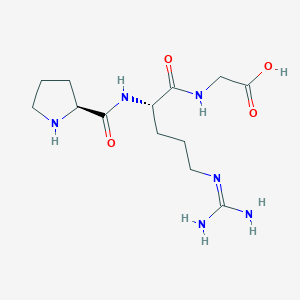
Pro-Arg-Gly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline-Arginine-Glycine (Pro-Arg-Gly) is a tripeptide composed of the amino acids proline, arginine, and glycine. Tripeptides like this compound are short chains of amino acids that play crucial roles in various biological processes. This compound is particularly notable for its involvement in regulating the function of anticoagulation and insular systems under conditions such as persistent hyperglycemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pro-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Arg-Gly undergoes various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with altered biological activity.
Substitution: Peptide analogs with different functional properties.
Applications De Recherche Scientifique
Pro-Arg-Gly has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in regulating blood coagulation and glucose metabolism.
Industry: Utilized in the development of bio-compatible materials and pharmaceuticals
Mécanisme D'action
Pro-Arg-Gly exerts its effects through interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in blood coagulation and glucose metabolism. The arginine residue plays a key role in binding to target proteins and influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pro-Gly-Pro: Another tripeptide with different biological activities.
Gly-Pro-Arg-Pro: A tetrapeptide with anticoagulant properties.
N-Ac-Trp-Pro-Arg-Gly-NH2: An analog with potential antidepressant effects
Uniqueness
Pro-Arg-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. Its ability to regulate anticoagulation and glucose metabolism sets it apart from other similar peptides .
Propriétés
Formule moléculaire |
C13H24N6O4 |
|---|---|
Poids moléculaire |
328.37 g/mol |
Nom IUPAC |
2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1 |
Clé InChI |
BNBBNGZZKQUWCD-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


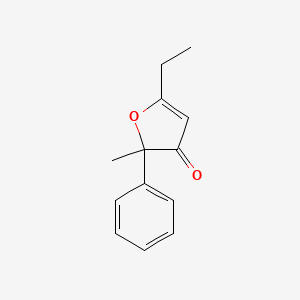
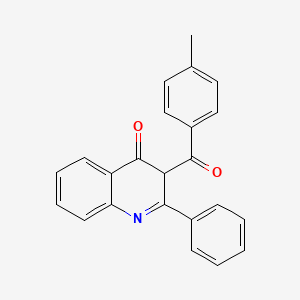
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
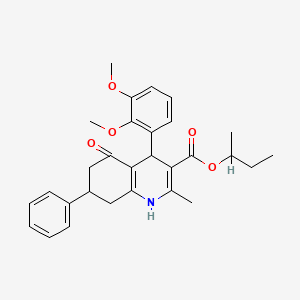
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
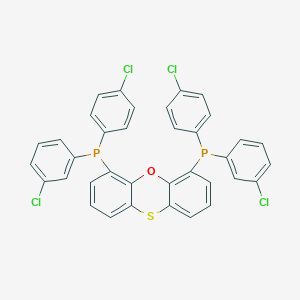

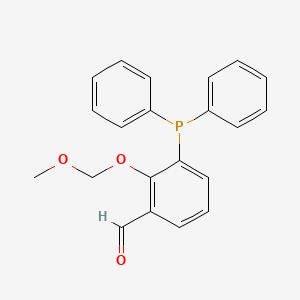
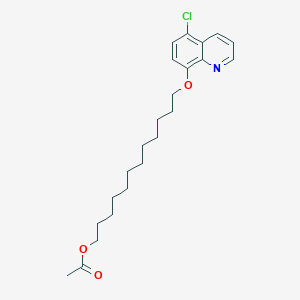
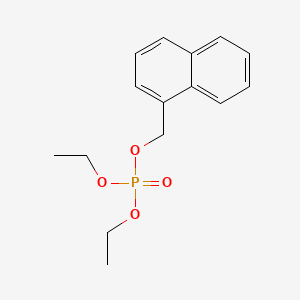

![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
